Cas no 80-77-3 (Chlormezanone)

Chlormezanone structure
Chlormezanone structure
Produktname:Chlormezanone
CAS-Nr.:80-77-3
MF:C11H12ClNO3S
MW:273.735880851746
MDL:MFCD00143951
CID:34228
PubChem ID:2717

Chlormezanone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-dioxide
    • Chlormezanone
    • 2-(4-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one 1,1-Dioxide
    • 2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one
    • Trancopal
    • 2-(4-Chlorophenyl)-3-methyl-4-methathiazanone-1,1-dioxide
    • Chlormethazanone
    • Chlormethazone
    • Clormetazanone
    • Clormetazon
    • Chlormezanon
    • Phenarol
    • dl-Chlormezanone
    • Rilassol
    • Myolespen
    • Trancote
    • Rilaquil
    • Rilansyl
    • Clorilax
    • Supotran
    • Miorilax
    • Tanafol
    • Bisina
    • Banabin
    • Alinam
    • Rexan
    • Rilax
    • Banabin-sintyal
    • Muskel-Trancopal
    • Mio-sed
    • Banabil-sintyal
    • Chlormezanonum
    • Tranrilax
    • Dichloromezanone
    • Clormezanone [DCIT]
    • Rillasol
    • Chlomedinon
    • Suprotan
    • Muskel
    • Lobak
    • (+-)-Chlormezanone
    • Clormezanona [
    • C76585
    • 4H-1,3-Thiazin-4-one, tetrahydro-2-(p-chlorophenyl)-3-methyl-, 1,1-dioxide
    • WLN: T6VN DSWTJ B1 CR DG
    • chlormezanona
    • 4H-1,3-Thiazin-4-one, 2-(p-chlorophenyl)tetrahydro-3-methyl-1,1-dioxide
    • AB00052410
    • Chlormezanone 1.0 mg/ml in Methanol
    • NCGC00261068-01
    • SPBio_002292
    • Chlormezanone 100 microg/mL in Ethanol
    • C11H12ClNO3S
    • KBio1_000886
    • HMS2096C13
    • Chlormezanone [INN:BAN:JAN]
    • DTXSID3022798
    • s2021
    • NCGC00255305-01
    • 4H-1,3-Thiazin-4-one, 2-(4-chlorophenyl)tetrahydro-3-methyl-1,1-dioxide
    • NCGC00015191-06
    • EINECS 201-307-4
    • Tox21_110093_1
    • NCGC00024597-03
    • 4H-1,3-Thiazin-4-one, 2-(4-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide, (-)-
    • 2-(4-Chlorphenyl)-3-methyl-4-metathiazanon-1,1-dioxid
    • GTPL7323
    • AKOS016844064
    • SR-01000075208-5
    • SR-01000075208-1
    • HMS3266A22
    • 102818-66-6
    • CAS-80-77-3
    • (.+/-.)-Fenarol
    • Prestwick3_000336
    • (-)-Chlormezanone
    • Prestwick1_000336
    • SCHEMBL217864
    • IDI1_000886
    • KBio2_003462
    • KBio2_000894
    • 2-(p-chlorophenyl)perhydro-3-methyl-1,3-thiazin-4-one 1,1-dioxide
    • AB00052410_04
    • 4H-1, 2-(p-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide
    • UNII-C14WB33Y0S
    • 4H-1, 2-(4-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide
    • GP568V9G19
    • Spectrum3_001084
    • SDCCGSBI-0050370.P004
    • CHLORMEZANONE [MART.]
    • 102818-67-7
    • 2-(4-Chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide
    • 2-(4-Chlorophenyl)tetrahydro-3-methyl-4H,1,3-thiazin-4-one 1,1-Dioxide
    • WEQAYVWKMWHEJO-UHFFFAOYSA-
    • Clormezanone
    • NSC-759569
    • Chlormezanone, (+)-
    • InChI=1/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3
    • 2-(p-Chlorphenyl)-3-methyl-1,1-dioxide
    • 2-(4-chlorophenyl)-3-methyl-1lambda6,3-thiazinane-1,1,4-trione
    • EU-0100383
    • Clormezanona
    • HMS3675M15
    • Chlormezanone (JAN/INN)
    • LS-150535
    • (+)-Chlormezanone
    • 4H-1,3-Thiazin-4-one, 2-(p-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide
    • 4H-1,3-Thiazin-4-one, 2-(4-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide, (+)-
    • Pharmakon1600-02300062
    • CHLORMEZANONE [JAN]
    • HMS3655N09
    • WIN 4692
    • HMS3411M15
    • BPBio1_001189
    • NCGC00015191-08
    • SMR001456219
    • HB0907
    • LP00383
    • NSC-169108
    • Q5102983
    • MFCD00143951
    • SR-01000075208-3
    • SPBio_001793
    • (+)-Fenarol
    • DTXCID502798
    • NCGC00015191-10
    • MLS004773972
    • Dichloromethazanone
    • D00268
    • HMS502M08
    • CHLORMEZANONE [MI]
    • TRANCOPAL (TN)
    • Spectrum_000414
    • D0S1OE
    • 4H-1,3-Thiazin-4-one, 2-(4-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide
    • AKOS000121464
    • NCGC00015191-13
    • Oprea1_275911
    • (.+/-.)-Chlormezanone
    • Prestwick0_000336
    • NCGC00024597-02
    • Trancopa
    • Spectrum4_001237
    • CHLORMEZANONE [VANDF]
    • FT-0623609
    • NCGC00015191-22
    • BSPBio_000371
    • NCGC00024597-04
    • Prestwick_736
    • chlormezanon-
    • 2-(4-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one-1,1-dioxide
    • HMS3713C13
    • NCGC00015191-03
    • Tox21_302197
    • BPBio1_000409
    • NCGC00015191-09
    • Spectrum2_001807
    • C-192
    • 4BU37OM8KL
    • 2-(p-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one 1,1-dioxide
    • NSC169108
    • NCGC00015191-05
    • BRD-A20348246-001-08-3
    • CCG-39616
    • (+-)-Fenarol
    • Biomol-NT_000277
    • (-)-Fenarol
    • AB00052410_05
    • NCGC00024597-05
    • CHEBI:3619
    • BSPBio_002728
    • Z104493622
    • Chlormezanone (Trancopal)
    • HY-B0353
    • 2-(p-Chlorophenyl)tetrahydro-3-methyl-4H-1,1-dioxide
    • NCGC00015191-07
    • BCP14385
    • Tox21_113151
    • 2-(p-Chlorphenyl)-3-methyl-1,3-perhydrothiazin-4-one, 1,1-dioxide
    • KBio3_001948
    • NSC 169108
    • 4H-1,3-Thiazin-4-one, 2-(p-chlorophenyl)tetrahydro-3-methyl-, 1,1,-dioxide
    • KBio2_006030
    • Tox21_110093
    • NSC759569
    • CHLORMEZANONE [WHO-DD]
    • Clormezanona [INN-Spanish]
    • Fenaprim
    • 2-(p-Chlorphenyl)-3-methyl-1,3-perhydrothiazin-4-on-1,1-dioxide
    • HMS3261M07
    • CHLORMEZANONE [ORANGE BOOK]
    • DB01178
    • SBI-0050370.P003
    • Prestwick2_000336
    • SR-01000075208
    • CHLORMEZANONE [INN]
    • SW196880-3
    • SR-01000075208-6
    • HSDB 3300
    • HMS3884E20
    • NCGC00015191-04
    • DivK1c_000886
    • 80-77-3
    • CHLORMEZANONE [HSDB]
    • C14WB33Y0S
    • Spectrum5_001364
    • UNII-GP568V9G19
    • KBioGR_001734
    • NINDS_000886
    • NCGC00024597-06
    • Tox21_500383
    • Chlormezanonum [INN-Latin]
    • UNII-4BU37OM8KL
    • Chlormezanone, (-)-
    • (+/-)-chlormezanone
    • BRD-A20348246-001-05-9
    • Lopac0_000383
    • 2-(para-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one, 1,1-dioxide
    • WEQAYVWKMWHEJO-UHFFFAOYSA-N
    • CHEMBL1200714
    • Chlormezanone [BAN:INN:JAN]
    • MLS003876813
    • KBioSS_000894
    • EN300-21186
    • Transanate
    • HMS1569C13
    • Banabin-syntyal
    • SPECTRUM2300062
    • Rilasol
    • NS00008711
    • Chlormezanonum (INN-Latin)
    • Clormezanona (INN-Spanish)
    • M03BB02
    • CHLORMEZANONE (MART.)
    • MUSKEL-TRANCOPHL
    • 4H-1,3-Thiazin-4-one, 2-(p-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide (6CI, 7CI, 8CI)
    • (±)-Chlormezanone
    • (±)-Fenarol
    • 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one1,1-dioxide
    • 2-(4-Chlorophenyl)-3-methyl-1λ6,3-thiazinane-1,1,4-trione
    • 2-(p-Chlorophenyl)-3-methyl-1,3-perhydrothiazin-4-one 1,1-dioxide
    • Fenarol
    • MeSH ID: D002720
    • Muskel Trancopal
    • Suprotran
    • BRD-A20348246-001-13-3
    • BRD-A20348246-001-15-8
    • BRD-A20348246-001-14-1
    • MDL: MFCD00143951
    • Inchi: 1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3
    • InChI-Schlüssel: WEQAYVWKMWHEJO-UHFFFAOYSA-N
    • Lächelt: O=C1CCS(=O)(=O)C(C2C=CC(Cl)=CC=2)N1C

Berechnete Eigenschaften

  • Genaue Masse: 273.02300
  • Monoisotopenmasse: 273.022642
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 395
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 62.8
  • Tautomerzahl: 2
  • XLogP3: 1.1

Experimentelle Eigenschaften

  • Farbe/Form: Weißes kristallines Pulver.
  • Dichte: 1.2205 (rough estimate)
  • Schmelzpunkt: 113.0 to 116.0 deg-C
  • Siedepunkt: 534.5°C at 760 mmHg
  • Flammpunkt: 277.1°C
  • Brechungsindex: 1.6300 (estimate)
  • PSA: 62.83000
  • LogP: 2.63420
  • Löslichkeit: Slightly soluble in water or ethanol, easily soluble in acetone and chloroform, insoluble in benzene. Slightly odorous. Decompose when heated in inorganic acid or base
  • Merck: 2106

Chlormezanone Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H302
  • Warnhinweis: P264-P270-P301+P312+P330-P501
  • RTECS:XJ1050000
  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Chlormezanone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
DC Chemicals
DCAPI1354-1 g
Chlormezanone (Trancopal)
80-77-3 >99%
1g
$1000.0 2022-02-28
Enamine
EN300-21186-10.0g
2-(4-chlorophenyl)-3-methyl-1lambda6,3-thiazinane-1,1,4-trione
80-77-3 95%
10g
$392.0 2023-04-29
Enamine
EN300-21186-5.0g
2-(4-chlorophenyl)-3-methyl-1lambda6,3-thiazinane-1,1,4-trione
80-77-3 95%
5g
$228.0 2023-04-29
Ambeed
A792666-100mg
2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-dioxide
80-77-3 99%
100mg
$22.0 2025-02-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17624-50mg
Chlormezanone
80-77-3 98%
50mg
¥617.00 2023-09-09
MedChemExpress
HY-B0353-50mg
Chlormezanone
80-77-3 99.89%
50mg
¥322 2024-04-17
Enamine
EN300-21186-2.5g
2-(4-chlorophenyl)-3-methyl-1lambda6,3-thiazinane-1,1,4-trione
80-77-3 95%
2.5g
$129.0 2023-09-16
Ambeed
A792666-1g
2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-dioxide
80-77-3 99%
1g
$72.0 2025-02-20
DC Chemicals
DCAPI1354-250 mg
Chlormezanone (Trancopal)
80-77-3 >99%
250mg
$500.0 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026210-1g
Chlormezanone
80-77-3 98%
1g
¥606 2024-05-21

Chlormezanone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol
2.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
3.1 Reagents: Hydrogen peroxide ,  Sodium tungsten oxide Solvents: Benzene
Referenz
Synthetic studies on chlormezanone
Chang, Pong; et al, Zhonghua Yaoxue Zazhi, 1991, 43(6), 437-46

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium peroxoborate Solvents: Acetic acid
Referenz
Further functional-group oxidations using sodium perborate
McKillop, Alexander; et al, Tetrahedron, 1989, 45(11), 3299-306

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Acetic anhydride
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Referenz
New synthesis of methathiazanone derivatives via intramolecular Pummerer rearrangements
Nagakura, Isao; et al, Heterocycles, 1975, 3(6), 453-7

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid ,  Acetone
Referenz
Synthetic studies on chlormezanone
Chang, Pong; et al, Zhonghua Yaoxue Zazhi, 1991, 43(6), 437-46

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Benzene
2.1 Reagents: Hydrogen peroxide ,  Sodium tungsten oxide Solvents: Benzene
Referenz
Synthetic studies on chlormezanone
Chang, Pong; et al, Zhonghua Yaoxue Zazhi, 1991, 43(6), 437-46

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide
2.1 Catalysts: Acetic anhydride
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Referenz
New synthesis of methathiazanone derivatives via intramolecular Pummerer rearrangements
Nagakura, Isao; et al, Heterocycles, 1975, 3(6), 453-7

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid ,  Acetone
Referenz
Synthetic studies on chlormezanone
Chang, Pong; et al, Zhonghua Yaoxue Zazhi, 1991, 43(6), 437-46

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol
2.1 Reagents: Sodium hydroxide Solvents: Methanol
3.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
4.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid ,  Acetone
Referenz
Synthetic studies on chlormezanone
Chang, Pong; et al, Zhonghua Yaoxue Zazhi, 1991, 43(6), 437-46

Chlormezanone Raw materials

Chlormezanone Preparation Products

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